molecular formula C5H6FN3O2 B2541022 1-(2-Fluoroethyl)triazole-4-carboxylic acid CAS No. 894793-00-1

1-(2-Fluoroethyl)triazole-4-carboxylic acid

Cat. No. B2541022
CAS RN: 894793-00-1
M. Wt: 159.12
InChI Key: GSJGMLUIQODMKZ-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluoroethyl)triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological motifs. The presence of a fluoroethyl group and a carboxylic acid moiety in the compound suggests potential for increased reactivity and the ability to participate in further chemical transformations.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method involves the alkylation of 1,2,4-triazole at the N-1 position, followed by quaternization at N-4 using fluorinated alkyl halides to form triazolium salts, some of which can be used as ionic liquids . This method demonstrates the potential for creating a wide range of substituted triazole compounds, including those with fluoroalkyl groups, which could be related to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed through single-crystal X-ray analyses, as demonstrated by the characterization of a methylated triazole compound . The precise arrangement of atoms within the crystal lattice can provide insights into the molecular geometry and potential reactive sites of the compound, which is crucial for understanding its chemical behavior.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. For instance, the 1,2,3-triazole ring can be functionalized through regiospecific 1,3-dipolar cycloaddition reactions, as shown in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Additionally, triazole compounds can undergo Michael addition reactions under acidic conditions to form triazolium salts . These reactions highlight the reactivity of the triazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be quite diverse. For example, 2-aryl-1,2,3-triazol-4-carboxylic acids exhibit bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, indicating their potential use in photophysical applications . The photophysical properties are sensitive to structural changes and the microenvironment, which can lead to marked changes in quantum yield. The presence of a fluoroethyl group in "this compound" may also influence its physical properties, such as solubility and boiling point, due to the electronegative nature of fluorine.

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Triazole derivatives, like 5-amino-1,2,3-triazole-4-carboxylic acid, have been synthesized using a ruthenium-catalyzed cycloaddition process. This method enables the production of triazole-containing dipeptides and triazoles with potential biological activity, such as HSP90 inhibitors, showcasing the utility of triazole scaffolds in developing biologically active compounds (Ferrini et al., 2015).

Photophysical Properties and Application Prospects

Novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) have been synthesized, revealing bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties, along with sensitivity to pH and aggregation-induced emission enhancement (AIEE), suggest their potential applications as sensors for monitoring and controlling pH, highlighting the importance of triazole derivatives in sensor technology (Safronov et al., 2020).

Supramolecular Interactions of Triazoles

The research on 1,2,3-triazoles has highlighted their diverse supramolecular interactions, which have found applications in supramolecular and coordination chemistry. These interactions include hydrogen and halogen bonding, ion-pair recognition, and bimetallic complexes, making triazoles a versatile functional unit in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Corrosion Inhibition

Triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acidic media, demonstrating their potential in protecting metals from corrosion. This application is significant in industrial sectors, where metal preservation is crucial (Chaitra et al., 2015).

Rapid Synthesis for Diverse Applications

A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines has been developed. This process offers rapid access to highly diverse triazoles, underlining the efficiency of synthesizing these compounds for various scientific applications (Castanedo et al., 2011).

Mechanism of Action

properties

IUPAC Name

1-(2-fluoroethyl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJGMLUIQODMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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